![molecular formula C22H21N3 B14190984 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine CAS No. 918664-33-2](/img/structure/B14190984.png)
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with two styryl groups at the 4 and 6 positions, and a methyl group at the 2 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where the triazine core is reacted with 4-methylstyrene in the presence of a palladium catalyst.
Methyl Substitution: The methyl group at the 2 position can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Substitution: The methyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
Applications De Recherche Scientifique
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and conjugation.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as triazine derivatives are known to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with biological macromolecules. The compound’s conjugated system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Similar structure but with three phenyl groups instead of styryl groups.
2-Methyl-4,6-diphenyl-1,3,5-triazine: Lacks the extended conjugation provided by the styryl groups.
Uniqueness: 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its extended conjugation, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and in photodynamic therapy applications.
Propriétés
Numéro CAS |
918664-33-2 |
|---|---|
Formule moléculaire |
C22H21N3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C22H21N3/c1-16-4-8-19(9-5-16)12-14-21-23-18(3)24-22(25-21)15-13-20-10-6-17(2)7-11-20/h4-15H,1-3H3 |
Clé InChI |
LNBITFRVNYEVBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C=CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



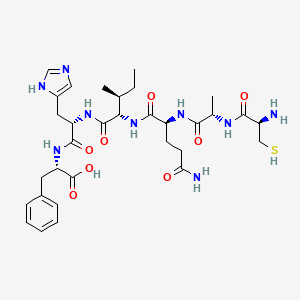

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
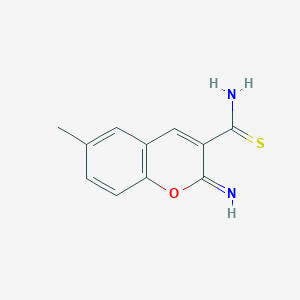
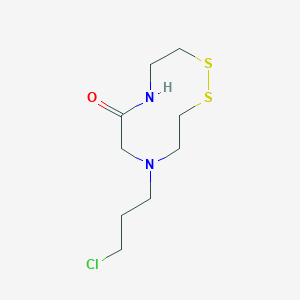
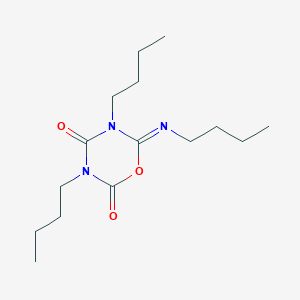
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
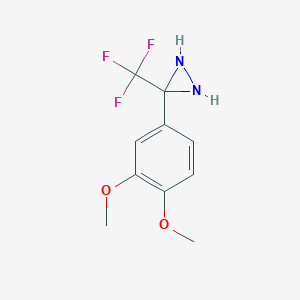
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
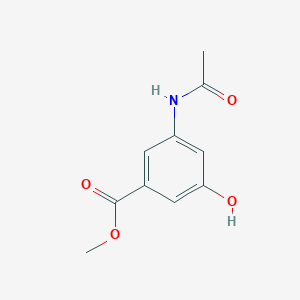
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
